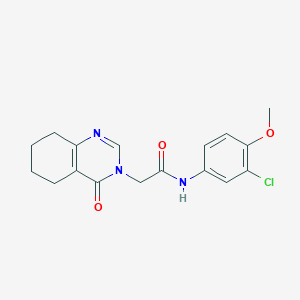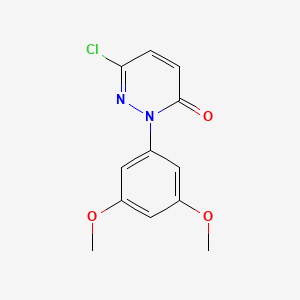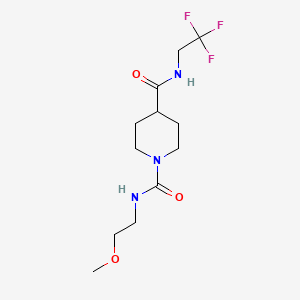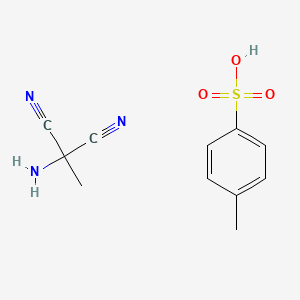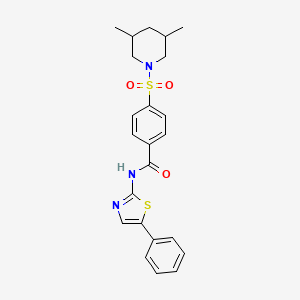
2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide, also known as PAC-1, is a small molecule that has gained attention in the scientific community due to its potential as a cancer therapeutic agent. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells.
Scientific Research Applications
Synthesis and Structural Analysis
Research on compounds structurally related to 2-oxo-N-(4-(pyrrolidin-1-yl)phenethyl)-2H-chromene-3-carboxamide focuses on their synthesis and detailed structural analysis. For example, studies have explored the crystallization and conformation of similar chromene compounds, revealing insights into their molecular arrangements and potential for forming polymorphs under different conditions (Reis et al., 2013).
Antimicrobial Applications
Some derivatives of 2H-chromene, such as those involving 2-oxo-2H-chromene-3-carboxamide, have been synthesized and evaluated for their antimicrobial properties. These studies have demonstrated that certain chromene-based compounds possess significant antimicrobial activity, indicating potential applications in developing new antimicrobial agents (Azab et al., 2017).
Material Science and Polymer Research
In the field of materials science, novel monomers containing chromene structures have been synthesized for use in creating aromatic polyamides with photosensitive coumarin pendent groups. These materials exhibit unique properties such as good solubility in polar solvents and the ability to form transparent, flexible films, which could be useful in various industrial applications (Nechifor, 2009).
Photophysical and Sensory Applications
Research has also focused on the development of fluorescent probes based on chromene derivatives for the selective detection of metal ions, such as copper. These studies have led to the synthesis of compounds that exhibit high selectivity and sensitivity for specific ions, suggesting potential applications in environmental monitoring and biochemical sensing (Peng, 2010).
properties
IUPAC Name |
2-oxo-N-[2-(4-pyrrolidin-1-ylphenyl)ethyl]chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(19-15-17-5-1-2-6-20(17)27-22(19)26)23-12-11-16-7-9-18(10-8-16)24-13-3-4-14-24/h1-2,5-10,15H,3-4,11-14H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVACKNSUFXIGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CCNC(=O)C3=CC4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

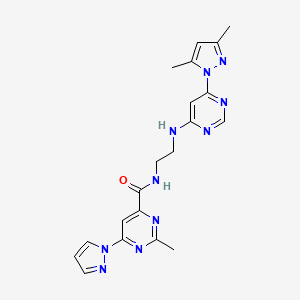

![3-{3H-imidazo[4,5-c]pyridin-2-yl}propanoic acid](/img/structure/B2985569.png)
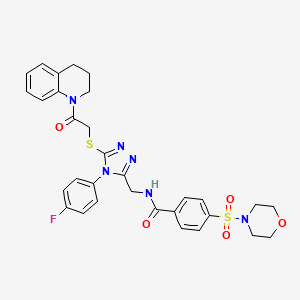
![2-chloro-N-[4-(difluoromethoxy)-2-methylphenyl]acetamide](/img/structure/B2985574.png)

![3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine;dihydrochloride](/img/structure/B2985578.png)
![N-[1-(4-fluorophenyl)sulfonyl-3,4-dihydro-2H-quinolin-6-yl]propanamide](/img/structure/B2985580.png)
